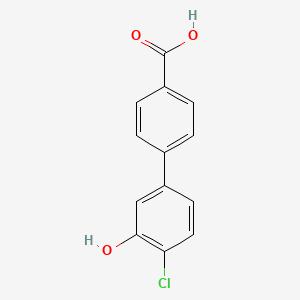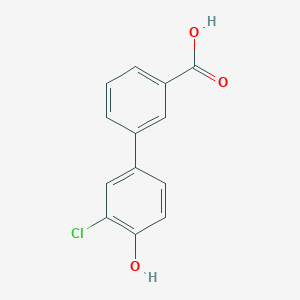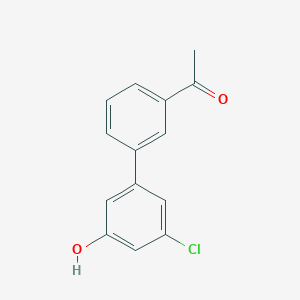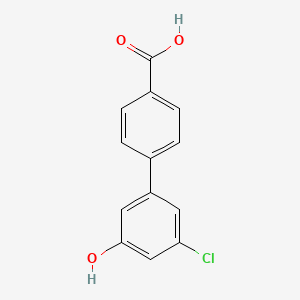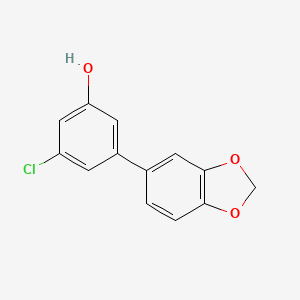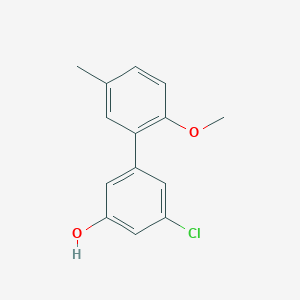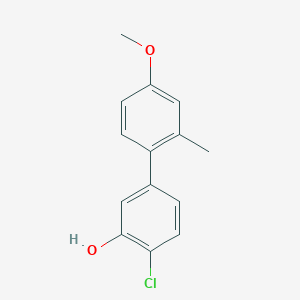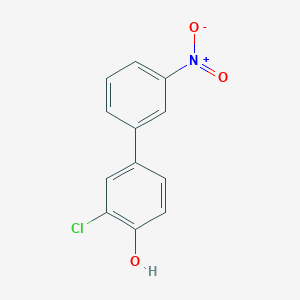
3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, also known as 3-chloro-4-methoxy-2-methylphenol, is an organic compound with a molecular formula of C8H9ClO2. It is a white crystalline solid with a melting point of 86-88°C and a boiling point of 230-232°C. 3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, is an important intermediate in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, has been widely studied for its various applications in organic chemistry. It is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. It is also used in the synthesis of dyes and pigments, catalysts, and other organic compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, is not fully understood. However, it is believed that the reaction of 4-methoxy-2-methylphenol with chlorine is a nucleophilic substitution reaction. The chlorine atom acts as a nucleophile and attacks the electrophilic carbon atom of the 4-methoxy-2-methylphenol molecule. The chlorine atom is then replaced by the chlorine atom, resulting in the formation of 3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%.
Biochemical and Physiological Effects
3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, has not been tested for its biochemical or physiological effects. Therefore, the effects of this compound on the human body are not known.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, in lab experiments is that it is a relatively inexpensive and readily available reagent. It is also relatively stable and has a low toxicity. However, this compound can be sensitive to light and air and should be stored in a cool, dark place.
Future Directions
Future research should focus on the biochemical and physiological effects of 3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, as well as its potential applications in the pharmaceutical and other industries. Additionally, research should be conducted to further understand the mechanism of action of this compound and to explore ways to improve its synthesis and stability. Finally, research should be conducted to explore the potential of this compound in the development of new drugs and other organic compounds.
Synthesis Methods
3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, is synthesized by the reaction of 4-methoxy-2-methylphenol with chlorine in the presence of a catalyst. The reaction is typically carried out in a solvent such as dichloromethane. The reaction is very exothermic and is usually conducted at a temperature of -50°C to -60°C. The reaction is complete after about 2 hours and the product is isolated by filtration.
properties
IUPAC Name |
3-chloro-5-(4-methoxy-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-5-13(17-2)3-4-14(9)10-6-11(15)8-12(16)7-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPQBUVWYZSVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685967 |
Source


|
| Record name | 5-Chloro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-methoxy-2-methylphenyl)phenol | |
CAS RN |
1261920-23-3 |
Source


|
| Record name | 5-Chloro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

